molecular formula C18H22BrN3O4S B4365686 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365686
M. Wt: 456.4 g/mol
InChI Key: SVIJFQPUZCJLJQ-UHFFFAOYSA-N
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Description

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenoxy group, a furoyl group, and a hydrazinecarbothioamide moiety, making it an interesting subject for research and development.

Properties

IUPAC Name

1-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-ethoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O4S/c1-2-24-11-3-10-20-18(27)22-21-17(23)16-9-8-15(26-16)12-25-14-6-4-13(19)5-7-14/h4-9H,2-3,10-12H2,1H3,(H,21,23)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIJFQPUZCJLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with furoyl chloride to produce 5-[(4-bromophenoxy)methyl]-2-furoic acid. The final step involves the reaction of this acid with N-(3-ethoxypropyl)hydrazinecarbothioamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the furoyl and hydrazinecarbothioamide moieties can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-bromophenoxy)methyl]-2-furoyl}-N-(3-methoxypropyl)hydrazinecarbothioamide
  • 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

Compared to similar compounds, this compound exhibits unique properties due to the presence of the ethoxypropyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

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